Her2-IN-17

Description

HER2-IN-17 (Compound 2) is a small-molecule inhibitor targeting the HER2 tyrosine kinase, specifically engineered to address the YVMA insertion mutation in exon 20 of the HER2 gene. This mutation is prevalent in a subset of non-small cell lung cancer (NSCLC) patients and is associated with resistance to conventional HER2-targeted therapies . This compound demonstrates potent inhibitory activity, with an IC50 value of <200 nM against the HER2 YVMA mutant, making it a promising candidate for precision oncology in NSCLC . Unlike monoclonal antibodies such as trastuzumab, this compound acts intracellularly, directly blocking kinase activity and downstream signaling pathways, which may circumvent extracellular resistance mechanisms.

Properties

Molecular Formula |

C28H24N10O2 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

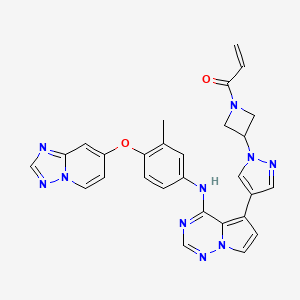

1-[3-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrazol-1-yl]azetidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C28H24N10O2/c1-3-26(39)35-14-21(15-35)38-13-19(12-31-38)23-7-9-37-27(23)28(30-17-33-37)34-20-4-5-24(18(2)10-20)40-22-6-8-36-25(11-22)29-16-32-36/h3-13,16-17,21H,1,14-15H2,2H3,(H,30,33,34) |

InChI Key |

KUVIPLMYEIFASB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4=CN(N=C4)C5CN(C5)C(=O)C=C)OC6=CC7=NC=NN7C=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-17 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for HER2. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the compound meets the required specifications. The production process also involves the use of advanced equipment and automation to increase efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Her2-IN-17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its binding properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products

Scientific Research Applications

Her2-IN-17 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study HER2-related signaling pathways and to develop new HER2-targeted therapies.

Biology: Employed in cellular and molecular biology experiments to investigate the role of HER2 in cell growth and differentiation.

Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a potential cancer therapeutic.

Industry: Applied in the development of diagnostic assays and biosensors for detecting HER2 expression in cancer patients .

Mechanism of Action

Her2-IN-17 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Similar HER2-Targeting Compounds

Mechanism of Action and Target Specificity

| Parameter | HER2-IN-17 | Trastuzumab |

|---|---|---|

| Class | Small-molecule inhibitor | Monoclonal antibody (IgG1) |

| Target | HER2 YVMA exon 20 insertion mutant | HER2 extracellular domain (wild-type) |

| Binding Site | Intracellular kinase domain | Extracellular domain (subdomain IV) |

| Primary Use | NSCLC with HER2 YVMA mutations | HER2-positive breast cancer |

| Administration | Oral (presumed) | Intravenous |

This compound’s specificity for the YVMA mutant distinguishes it from trastuzumab, which binds to wild-type HER2 overexpressed in breast cancer. While trastuzumab inhibits ligand-independent dimerization and induces antibody-dependent cellular cytotoxicity (ADCC), this compound directly suppresses kinase activation, offering a mechanistic advantage in mutation-driven resistance .

Efficacy and Clinical Outcomes

Trastuzumab’s efficacy in HER2-positive breast cancer is well-documented, with a 12% absolute improvement in 3-year disease-free survival when combined with chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.